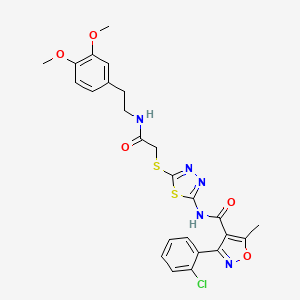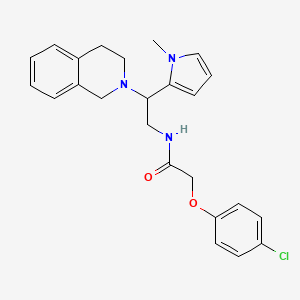
methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . The sulfamoyl and carbamate groups could also participate in various chemical reactions, but the specifics would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole ring could contribute to its aromaticity and potentially its color . The sulfamoyl and carbamate groups could influence its solubility and reactivity.Scientific Research Applications
Novel Sulfonamide-Based Carbamates as Selective Inhibitors
A study conducted by Magar et al. (2021) focused on the synthesis and characterization of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates to evaluate their inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds displayed significant selectivity towards BChE inhibition over AChE, with some derivatives showing up to nine-fold greater efficacy than the clinically used rivastigmine. This research highlights the potential of carbamate derivatives in the development of selective inhibitors for therapeutic applications (Magar et al., 2021).
Biological and Nonbiological Modifications of Carbamates
Knaak (1971) examined the metabolic pathways of methylcarbamate insecticides in animals, plants, and insects, revealing that these compounds undergo processes such as hydrolysis, oxidation, dealkylation, and conjugation to form various metabolites. This study provides insight into the environmental and biological transformation of carbamates, which is crucial for understanding their lifecycle and potential environmental impacts (Knaak, 1971).
Synthesis of Carbamate Derivatives of Coumarin and Chromene
Velikorodov and Imasheva (2008) explored the synthesis of methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates through the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds. Their work contributes to the development of new synthetic routes and the potential discovery of novel carbamate derivatives with various applications, highlighting the versatility and wide range of chemical modifications possible with carbamate structures (Velikorodov & Imasheva, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-22-10-9-13-11-14(3-8-17(13)22)18(23)12-20-28(25,26)16-6-4-15(5-7-16)21-19(24)27-2/h3-8,11,18,20,23H,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTPYUBYDMDZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

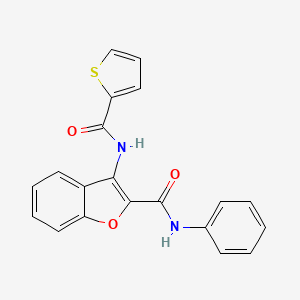
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
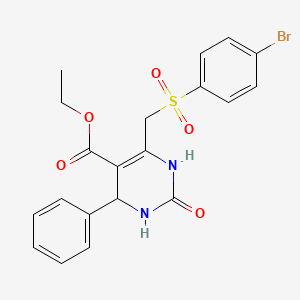
![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)
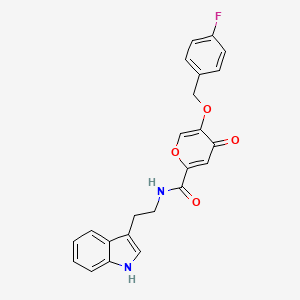
![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-8-amine](/img/structure/B2678596.png)
